molecular formula C13H11ClN4O2 B13254371 6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13254371
M. Wt: 290.70 g/mol
InChI Key: VEMGJMUKUMIMFT-UHFFFAOYSA-N
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Description

6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features the [1,2,4]triazolo[4,3-b]pyridazine heterocyclic core, a scaffold noted for its significant role in molecular recognition and its utility in designing pharmacologically active molecules . The chloro group at the 6-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse structure-activity relationships (SAR) . The primary research value of this compound and its analogues lies in their potential as inhibitors of phosphodiesterase 4 (PDE4) . The PDE4 enzyme family is a well-established therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as for conditions affecting the central nervous system . The dimethoxyphenyl appendage on the triazole ring is a critical structural motif, as catechol diether derivatives in this position are known to form key hydrogen bonds within the PDE4 active site, a feature shared with several clinical and pre-clinical PDE4 inhibitors . This makes this compound a valuable intermediate for the design and synthesis of novel, potent, and selective PDE4 inhibitors. Furthermore, the triazolopyridazine core is increasingly being investigated for its potential in other therapeutic areas. Recent studies explore similar scaffolds as leads for developing novel anti-parasitic agents, specifically against Cryptosporidium, a cause of life-threatening diarrheal disease . The inherent physicochemical properties of the pyridazine ring, including a high dipole moment and robust hydrogen-bonding capacity, can be advantageous in optimizing a molecule's interaction with its biological target and improving its overall drug-like properties . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

6-chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H11ClN4O2/c1-19-8-3-4-9(10(7-8)20-2)13-16-15-12-6-5-11(14)17-18(12)13/h3-7H,1-2H3

InChI Key

VEMGJMUKUMIMFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3-Chloro-6-Hydrazinopyridazine

3,6-Dichloropyridazine is treated with excess hydrazine hydrate in ethanol under reflux to yield 3-chloro-6-hydrazinopyridazine[^1][^2].

Reaction Conditions :

Step 2: Condensation with 2,4-Dimethoxybenzaldehyde

The hydrazine intermediate reacts with 2,4-dimethoxybenzaldehyde to form a hydrazone.

Reaction Conditions :

Step 3: Oxidative Cyclization

The hydrazone undergoes oxidative cyclization using agents such as bromine in acetic acid (Br₂/AcOH) or lead tetraacetate to form the triazolopyridazine core[^2][^4].

Reaction Conditions :

Direct Cyclization via Carboxylic Acid Derivatives

This route employs acyl hydrazides derived from carboxylic acids for triazole ring formation.

Step 1: Synthesis of 2,4-Dimethoxybenzoyl Chloride

2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

Reaction Conditions :

Step 2: Formation of Acyl Hydrazide

3-Chloro-6-hydrazinopyridazine reacts with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran
  • Base : Triethylamine (2 equivalents)
  • Temperature : 0°C to room temperature
  • Time : 4–6 hours[^6]

Step 3: Cyclization with POCl₃

The acyl hydrazide undergoes cyclization in phosphoryl chloride (POCl₃) to form the triazolopyridazine ring[^6].

Reaction Conditions :

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to upregulate pro-apoptotic proteins and downregulate pro-survival proteins, contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • PDE4 Selectivity : The 2,4- or 2,5-dimethoxyphenyl groups (as in 18 ) enhance PDE4 isoform selectivity due to optimal hydrophobic and hydrogen-bonding interactions .
  • DPP-4 Inhibition: m-Tolyl substitution (methylphenyl) at R3 improves insulinotropic activity, suggesting substituent bulk influences target engagement .
  • BRD4 Inhibition : Cyclopropyl or trifluoromethyl groups at R3 paired with piperazine/amine R6 substituents yield micromolar inhibitors, highlighting the importance of balanced lipophilicity .

Physicochemical Properties

Table 2: Lipophilicity and Solubility Trends
Compound Type logP (Predicted) Solubility (DMSO) Key Substituent Impact
2,4-Dimethoxyphenyl derivatives Moderate (~2.5) High Methoxy groups improve water solubility
Chloromethyl analogs High (~3.0) Low Chlorine increases lipophilicity
Trifluoromethyl derivatives High (~3.2) Moderate Fluorine enhances membrane permeability

Note: The target compound’s dimethoxyphenyl group balances lipophilicity and solubility, favoring bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Position 3 :
    • Aryl groups (e.g., dimethoxyphenyl, m-tolyl) are critical for target binding. Electron-donating groups (e.g., methoxy) enhance interactions with polar enzyme pockets .
    • Bulky substituents (e.g., trifluoromethyl) improve selectivity but may reduce solubility .
  • Position 6 :
    • Chlorine allows facile derivatization (e.g., nucleophilic substitution with amines or piperazines) to optimize potency .

Biological Activity

6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, emphasizing its antiproliferative and antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular formula: C13H11ClN4O2. Its structure features a triazolo-pyridazine core, which is known for various biological activities. The presence of chlorine and methoxy groups enhances its pharmacological profile.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes the formation of the triazole ring followed by chlorination and substitution reactions to introduce the methoxy groups.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma).
  • IC50 Values : Compounds in this class typically show IC50 values in the low micromolar range. For example, a closely related compound demonstrated an IC50 of 0.008 μM against A549 cells .

Table 1 summarizes the antiproliferative activity of selected triazolo-pyridazines:

CompoundCell LineIC50 (μM)
6-Chloro-3-(2,4-dimethoxyphenyl)A5490.008
Related Compound 1SGC-79010.014
Related Compound 2HT-10800.012

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization. This disrupts microtubule dynamics during cell division, leading to cell cycle arrest at the G2/M phase . Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin .

Antimicrobial Activity

In addition to anticancer properties, compounds within this chemical class have shown promising antimicrobial activity:

  • In Vitro Studies : Compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.
  • Results : Some derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

Table 2 provides an overview of antimicrobial efficacy:

CompoundPathogenMIC (μg/mL)
6-Chloro-3-(2,4-dimethoxyphenyl)Staphylococcus aureus0.22
Another DerivativeStaphylococcus epidermidis0.25

Case Studies

A notable study synthesized a series of triazolo-pyridazines and evaluated their biological activities. The results demonstrated that structural modifications significantly influenced both antiproliferative and antimicrobial activities .

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